molecular formula C17H15Cl2N3O2S B4756796 N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-4-methylbenzenesulfonamide

N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-4-methylbenzenesulfonamide

Cat. No. B4756796
M. Wt: 396.3 g/mol
InChI Key: ZBJPFYKZWGXKMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-4-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been shown to exhibit a range of biological activities, making it an interesting target for drug discovery and development.

Mechanism of Action

The mechanism of action of N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-4-methylbenzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in the inflammatory response. It has also been shown to modulate the expression of genes involved in immune regulation, suggesting that it may have broader immunomodulatory effects.
Biochemical and Physiological Effects:
Studies have shown that N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-4-methylbenzenesulfonamide can reduce the production of reactive oxygen species and inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are important mediators of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-4-methylbenzenesulfonamide is its high purity and yield, which makes it suitable for use in laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its therapeutic potential.

Future Directions

There are several future directions for research on N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-4-methylbenzenesulfonamide. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research could focus on its potential as an immunomodulatory agent, with studies investigating its effects on immune cells and cytokine production. Additionally, further studies could investigate the compound's effects on other physiological processes, such as wound healing and tissue regeneration.

Scientific Research Applications

N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-4-methylbenzenesulfonamide has been the subject of several scientific studies, with researchers investigating its potential therapeutic applications. One area of research has focused on the compound's anti-inflammatory properties, with studies showing that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

properties

IUPAC Name

N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-3-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O2S/c1-12-5-7-13(8-6-12)25(23,24)21-17-9-10-22(20-17)11-14-15(18)3-2-4-16(14)19/h2-10H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJPFYKZWGXKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=C2)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-4-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-4-methylbenzenesulfonamide
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N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-4-methylbenzenesulfonamide
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N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-4-methylbenzenesulfonamide
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N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-4-methylbenzenesulfonamide
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N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-4-methylbenzenesulfonamide
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N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-4-methylbenzenesulfonamide

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